1-[4-(Benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide
Description
This compound is a heterocyclic small molecule featuring a 1,3-oxazole core substituted with a benzenesulfonyl group at position 4, a 4-fluorophenyl group at position 2, and a piperidine-4-carboxamide moiety at position 3. The benzenesulfonyl group enhances metabolic stability and lipophilicity, while the 4-fluorophenyl substituent may influence target binding affinity through hydrophobic and electronic interactions. The piperidine-4-carboxamide moiety is a common pharmacophore in bioactive molecules, often contributing to solubility and receptor engagement .
Properties
IUPAC Name |
1-[4-(benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O4S/c22-16-8-6-15(7-9-16)19-24-20(30(27,28)17-4-2-1-3-5-17)21(29-19)25-12-10-14(11-13-25)18(23)26/h1-9,14H,10-13H2,(H2,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMIMBVOCHPNLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=C(N=C(O2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[4-(Benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine core substituted with a benzenesulfonyl group and a 4-fluorophenyl moiety attached to an oxazole ring. Its molecular formula is C18H19FN2O3S, with a molecular weight of approximately 364.42 g/mol. The structural complexity suggests potential interactions with various biological targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The benzenesulfonamide group is known for its ability to inhibit carbonic anhydrase (CA) isoforms, which play critical roles in physiological processes such as acid-base balance and fluid secretion.
Inhibition of Carbonic Anhydrase
Recent studies have shown that derivatives of sulfonamides exhibit significant inhibitory activity against human carbonic anhydrases (hCA) I, II, IX, and XII. For instance, compounds similar to the one under discussion have demonstrated low nanomolar inhibitory concentrations against these isoforms, particularly hCA IX and XII, which are associated with tumorigenesis .
Biological Activity Data
The following table summarizes key findings related to the biological activity of 1-[4-(Benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide and its analogs:
Case Study 1: Inhibition of Tumor-associated hCAs
A study investigating the inhibitory effects of various benzenesulfonamide compounds revealed that the compound exhibited significant selectivity for tumor-associated carbonic anhydrases (hCA IX and XII). Molecular docking studies indicated favorable interactions within the active sites of these isoforms, suggesting potential applications in cancer therapy .
Case Study 2: PTP1B Inhibitors
Another research effort identified this compound as a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is implicated in insulin signaling pathways. The compound's ability to enhance insulin action was observed through modulation of gene expression related to insulin signaling, making it a candidate for diabetes treatment .
Discussion
The biological activity of 1-[4-(Benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide highlights its potential as a therapeutic agent targeting specific enzymes involved in metabolic and pathological processes. Its selective inhibition of carbonic anhydrases associated with tumors presents opportunities for cancer treatment strategies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Variations
The compound’s 1,3-oxazole core distinguishes it from other heterocycles (e.g., pyrazolines in or thiazoles in ). Key analogs include:
Piperidine Modifications
The piperidine-4-carboxamide group is critical for target engagement. Variations include:
- Unmodified Piperidine (Target Compound): Simplicity may improve synthetic accessibility and metabolic stability.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The benzenesulfonyl group (LogP ~2.5) increases membrane permeability compared to dimethylsulfamoyl (LogP ~1.8) in .
- Solubility: Piperidine-4-carboxamide improves aqueous solubility (>50 µM) relative to non-carboxamide analogs.
- Metabolic Stability : The absence of metabolically labile groups (e.g., methyl in ) may prolong the target compound’s half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
